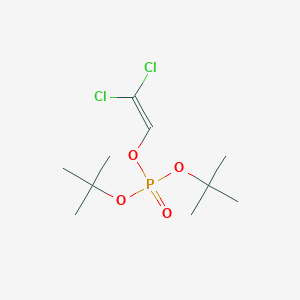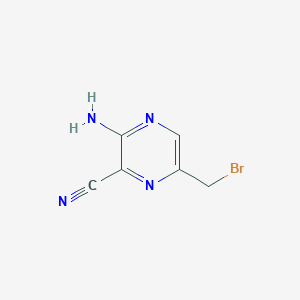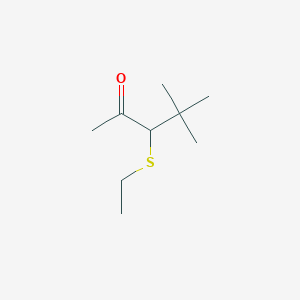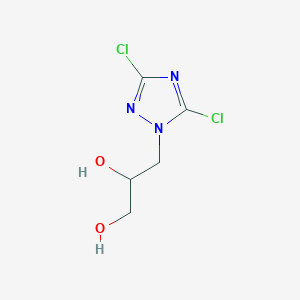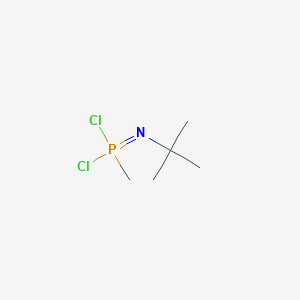
N-tert-Butyl-P-methylphosphonimidic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-P-methylphosphonimidic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonimidic group, which is a phosphorus atom double-bonded to a nitrogen atom, and two chlorine atoms attached to the phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-methylphosphonimidic dichloride typically involves the reaction of tert-butylamine with a suitable phosphorus-containing reagent. One common method is the reaction of tert-butylamine with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)3CNH2+PCl3+Et3N→(CH3)3CP(NH2)Cl2+Et3NHCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-P-methylphosphonimidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonimidic oxides or reduction to form phosphonimidic hydrides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonimidic acids and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: The reaction is typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonimidic compounds.
Oxidation: Phosphonimidic oxides are formed.
Reduction: Phosphonimidic hydrides are the primary products.
Hydrolysis: Phosphonimidic acids and hydrochloric acid are produced.
Scientific Research Applications
N-tert-Butyl-P-methylphosphonimidic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-tert-Butyl-P-methylphosphonimidic dichloride involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also act as an electrophile, reacting with nucleophiles to form various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butylphosphonic dichloride
- N-tert-Butylbenzenesulfinimidoyl chloride
- tert-Butyldichlorophosphine oxide
Uniqueness
N-tert-Butyl-P-methylphosphonimidic dichloride is unique due to its specific structure, which includes a phosphonimidic group and tert-butyl substituent. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, tert-Butylphosphonic dichloride and tert-Butyldichlorophosphine oxide lack the phosphonimidic group, which significantly alters their reactivity and applications.
Properties
CAS No. |
61499-77-2 |
|---|---|
Molecular Formula |
C5H12Cl2NP |
Molecular Weight |
188.03 g/mol |
IUPAC Name |
tert-butylimino-dichloro-methyl-λ5-phosphane |
InChI |
InChI=1S/C5H12Cl2NP/c1-5(2,3)8-9(4,6)7/h1-4H3 |
InChI Key |
BMJGTHPOFJZBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=P(C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


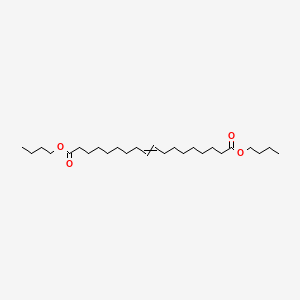
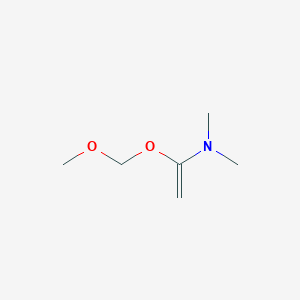
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)


![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)
